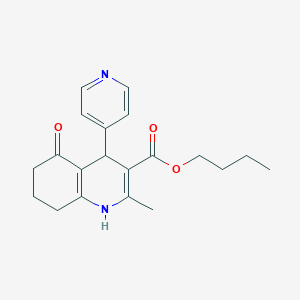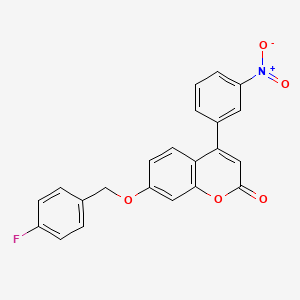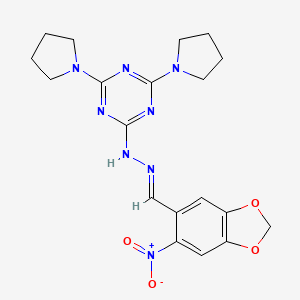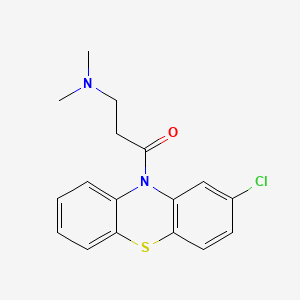![molecular formula C23H14N4O5S B11681224 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11681224.png)
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of anthracene and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves a multi-step process:
Formation of the Anthracene Derivative: The starting material, anthracene, is oxidized to form 9,10-dioxo-9,10-dihydroanthracene.
Synthesis of the Benzodiazole Derivative: The benzodiazole moiety is synthesized separately, often involving nitration and subsequent cyclization reactions.
Coupling Reaction: The anthracene and benzodiazole derivatives are then coupled through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth through disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but with an amino group instead of a nitro group.
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Contains a methyl group instead of a nitro group.
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of anthracene and benzodiazole moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic or fluorescent characteristics.
Properties
Molecular Formula |
C23H14N4O5S |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H14N4O5S/c28-20(11-33-23-25-18-8-6-13(27(31)32)10-19(18)26-23)24-12-5-7-16-17(9-12)22(30)15-4-2-1-3-14(15)21(16)29/h1-10H,11H2,(H,24,28)(H,25,26) |
InChI Key |
NNJASSVXGNYYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11681167.png)
![ethyl (2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11681169.png)
![(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11681173.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681174.png)

![Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11681182.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11681185.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11681187.png)
![4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11681189.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681198.png)
![4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11681203.png)

